7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
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Overview
Description
7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones It is characterized by the presence of a chromen-2-one core structure with a 3-methylbenzyl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-methylbenzyl)oxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzyl moiety .
Scientific Research Applications
7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-[(3-methylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- 7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one
- 7-[(4-methylbenzyl)oxy]-2H-chromen-2-one
Uniqueness
7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is unique due to the specific substitution pattern on the chromen-2-one core. The presence of the 3-methylbenzyl group imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H14O3 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
7-[(3-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-12-3-2-4-13(9-12)11-19-15-7-5-14-6-8-17(18)20-16(14)10-15/h2-10H,11H2,1H3 |
InChI Key |
FCDMHQNVFPFHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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